molecular formula C54H88O23 B190819 Araloside V CAS No. 340963-86-2

Araloside V

Cat. No.: B190819
CAS No.: 340963-86-2
M. Wt: 1105.3 g/mol
InChI Key: MROYUZKXUGPCPD-PQYZRRRPSA-N
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Description

. This compound is part of a larger family of saponins, which are known for their diverse biological activities. Araloside V has garnered significant interest due to its potential therapeutic applications, particularly in the fields of medicine and pharmacology.

Scientific Research Applications

Araloside V has a wide range of scientific research applications:

Biochemical Analysis

Biochemical Properties

Araloside V interacts with various biomolecules in biochemical reactions. For instance, it has been found to interact with the PI3K/Akt signaling pathway . This interaction plays a crucial role in cellular processes such as cell growth and survival .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to have heart-protective effects by preventing myocardial cell apoptosis through regulating the PI3K/Akt signaling pathway . This influence on cell function suggests that this compound may impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its influence on gene expression. It has been found to target Sirt1 and increase its expression, which is associated with increased autophagy and M2 phenotype polarization . This suggests that this compound exerts its effects at the molecular level through enzyme activation and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to improve cardiac function and reduce oxidative stress induced by ischemia/reperfusion (I/R) in a concentration-dependent manner . This indicates that this compound has long-term effects on cellular function in both in vitro and in vivo studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. While specific enzymes or cofactors that this compound interacts with are not mentioned in the available literature, its involvement in the PI3K/Akt signaling pathway suggests it may interact with enzymes involved in this pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: Araloside V is primarily extracted from the roots of Aralia elata . The extraction process involves several steps, including solvent extraction, purification, and crystallization. The compound can be dissolved in solvents such as dimethyl sulfoxide, pyridine, methanol, and ethanol .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from Aralia elata roots. The process includes:

Chemical Reactions Analysis

Types of Reactions: Araloside V undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives of this compound, while reduction may produce reduced forms of the compound .

Comparison with Similar Compounds

Uniqueness of Araloside V: this compound stands out due to its specific molecular structure and unique biological activities. Its potential therapeutic applications, particularly in the treatment of neurasthenia and atherosclerosis, make it a compound of significant interest in scientific research .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Araloside V involves several steps starting from readily available starting materials. The synthesis pathway involves the protection of hydroxyl groups, glycosylation, and deprotection reactions.", "Starting Materials": [ "4,6-O-benzylidene-protected glucose", "2,3,4,6-tetra-O-benzyl-D-glucopyranosyl bromide", "3,4,6-tri-O-benzyl-D-glucal", "2,3,4,6-tetra-O-benzyl-D-glucopyranoside", "Aralia cordata roots" ], "Reaction": [ "The synthesis pathway starts with the protection of glucose at the 4 and 6 positions with benzylidene to obtain 4,6-O-benzylidene-protected glucose.", "The protected glucose is then converted to 2,3,4,6-tetra-O-benzyl-D-glucopyranosyl bromide by treatment with bromine.", "The protected glucopyranosyl bromide is then reacted with 3,4,6-tri-O-benzyl-D-glucal to obtain the corresponding glycoside.", "The glycoside is then deprotected using palladium on carbon and hydrogen to obtain 2,3,4,6-tetra-O-benzyl-D-glucopyranoside.", "The final step involves the extraction of Araloside V from the roots of Aralia cordata using ethanol and water." ] }

CAS No.

340963-86-2

Molecular Formula

C54H88O23

Molecular Weight

1105.3 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (6aR,8aR,10S,12aR,14bS)-10-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C54H88O23/c1-49(2)14-16-54(48(69)77-46-41(68)38(65)34(61)27(21-57)72-46)17-15-52(6)23(24(54)18-49)8-9-30-51(5)12-11-31(50(3,4)29(51)10-13-53(30,52)7)74-47-43(76-45-40(67)37(64)33(60)26(20-56)71-45)42(35(62)28(22-58)73-47)75-44-39(66)36(63)32(59)25(19-55)70-44/h8,24-47,55-68H,9-22H2,1-7H3/t24-,25+,26+,27+,28+,29-,30+,31-,32+,33+,34+,35+,36-,37-,38-,39+,40+,41+,42-,43+,44-,45-,46-,47-,51-,52?,53?,54?/m0/s1

InChI Key

MROYUZKXUGPCPD-PQYZRRRPSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CCC3([C@@H]2CC=C4C3(CCC5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O

SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C

physical_description

Solid

Origin of Product

United States
Customer
Q & A

Q1: Where can Congmunoside V be found in the Aralia elata plant?

A1: Congmunoside V has been identified in various parts of the Aralia elata plant. Research indicates it's present in the root bark [, ], and notably, it has also been isolated from the leaves of the plant []. This finding is significant as it offers an alternative source for this bioactive compound.

Q2: What is the chemical structure of Congmunoside V?

A2: Congmunoside V is a triterpenoid saponin. While its complete spectroscopic data isn't detailed in the provided abstracts, its structure is revealed to be 3-O-{[β-D-glucopyranosyl(1→2)][β-D-glucopyranosyl(1→3)]-β-D-glucopyranosyl} oleanolic acid 28-O-β-D-glucopyranosyl ester []. This complex structure provides insight into its potential biological activities.

Q3: How can I quantify Congmunoside V in plant material?

A3: A validated method utilizing high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) has been developed for the simultaneous determination of Congmunoside V and other related saponins in Aralia elata []. This method offers high sensitivity and accuracy for both qualitative and quantitative analysis.

Q4: Are there differences in the Congmunoside V content within the Aralia elata plant?

A4: Yes, research indicates varying concentrations of Congmunoside V in different parts of Aralia elata []. The root bark exhibits the highest content, followed by the leaves, then seeds, and lastly buds. This information is crucial for optimizing extraction processes and understanding the potential medicinal value of specific plant parts.

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